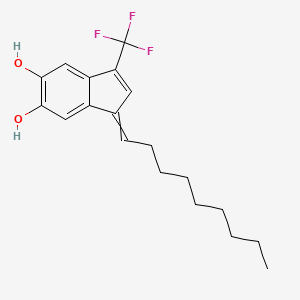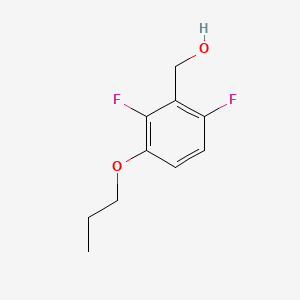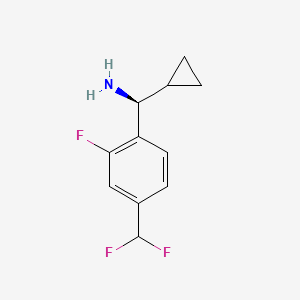
3-Bromo-2-chloro-5-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-isopropylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol, characterized by the presence of bromine, chlorine, and isopropyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-isopropylphenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with bromine and chlorine atoms under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine reagents . The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions: 3-Bromo-2-chloro-5-isopropylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated phenol to less substituted phenols or other reduced products.
Substitution: The compound can participate in further substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less substituted phenols.
科学的研究の応用
Chemistry: 3-Bromo-2-chloro-5-isopropylphenol is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in various coupling reactions, such as the Suzuki-Miyaura coupling .
Biology: In biological research, halogenated phenols like this compound are studied for their antimicrobial properties. They can inhibit the growth of pathogenic microorganisms and are used in the development of new antimicrobial agents .
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial agent. Its halogenated structure allows it to interact with microbial cell membranes, leading to cell death.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-isopropylphenol involves its interaction with biological molecules. The halogen atoms (bromine and chlorine) enhance the compound’s reactivity, allowing it to form strong interactions with microbial cell membranes. This interaction disrupts the membrane integrity, leading to cell lysis and death . The compound may also inhibit specific enzymes or proteins within the microbial cells, further contributing to its antimicrobial effects.
類似化合物との比較
- 2-Bromo-4-chloro-6-isopropylphenol
- 3-Bromo-2-chloro-4-isopropylphenol
- 4-Bromo-2-chloro-5-isopropylphenol
Comparison: 3-Bromo-2-chloro-5-isopropylphenol is unique due to its specific substitution pattern on the benzene ring. The presence of bromine at the 3-position, chlorine at the 2-position, and isopropyl group at the 5-position gives it distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and antimicrobial activity due to the specific arrangement of substituents.
特性
分子式 |
C9H10BrClO |
|---|---|
分子量 |
249.53 g/mol |
IUPAC名 |
3-bromo-2-chloro-5-propan-2-ylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-5(2)6-3-7(10)9(11)8(12)4-6/h3-5,12H,1-2H3 |
InChIキー |
UZPFNPPWGXSJFV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)



![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)

![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)




![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)


